Hexyltriphenylphosphonium bromide
Description
Overview of Phosphonium (B103445) Salts in Organic Synthesis and Catalysis
Phosphonium salts are a class of organophosphorus compounds that have become indispensable in organic synthesis and catalysis. alfachemic.com They are characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. This structure allows them to function effectively as phase-transfer catalysts, facilitating reactions between reactants in different phases, such as an organic and an aqueous phase. chemimpex.com The catalytic efficiency of phosphonium salts is often high, and they exhibit greater thermal stability compared to their nitrogen-based counterparts, ammonium (B1175870) salts. alfachemic.comresearchgate.net
In recent years, the development of chiral quaternary phosphonium salt phase-transfer catalysts has been a significant area of research, particularly in asymmetric chemistry. alfachemic.comchinesechemsoc.org These catalysts have been successfully employed in various reactions, including alkylation, amination, and cycloaddition, often achieving good yields and enantioselectivity. alfachemic.com The versatility of phosphonium salts also extends to their use as reagents in reactions like the Wittig reaction for the synthesis of alkenes and in the formation of ionic liquids. researchgate.netthermofisher.com
Significance of Quaternary Phosphonium Compounds in Advanced Chemical Processes
Quaternary phosphonium compounds (QPCs), including HTPB, play a crucial role in a variety of advanced chemical processes beyond traditional organic synthesis. researchgate.net Their applications are diverse, ranging from their use as surfactants and in the development of ionic liquids to their role in material science and electrochemistry. chemimpex.comnih.gov As phase-transfer catalysts, they are instrumental in enhancing reaction rates and yields under mild conditions. chemimpex.com
The stability and tunable nature of QPCs make them ideal for creating "cocktail-type" catalytic systems, particularly with metal nanoparticles like palladium. mdpi.com These systems have proven to be highly effective in cross-coupling reactions, such as the Suzuki reaction. mdpi.com Furthermore, the unique properties of QPCs have led to their investigation in emerging fields. For instance, they are explored for their potential in drug delivery systems and as components in the fabrication of electrochemical sensors. chemimpex.com Their ability to facilitate the delivery of biomolecules into cells also highlights their importance in biological studies. chemimpex.com
Historical Context and Evolution of HTPB as a Research Compound
While the broader class of quaternary phosphonium salts was discovered in the mid-20th century, the specific historical trajectory of Hexyltriphenylphosphonium bromide as a distinct research compound is less documented in readily available literature. researchgate.netmdpi.com However, its evolution can be understood within the context of the expanding applications of phosphonium salts. Initially, the focus was on their fundamental roles, such as in the Wittig reaction, a cornerstone of organic synthesis for forming carbon-carbon double bonds. thermofisher.com
The development of phase-transfer catalysis in the latter half of the 20th century likely spurred increased interest in QPCs like HTPB. Researchers began to explore how varying the alkyl chain length, such as the hexyl group in HTPB, could influence the compound's properties and catalytic activity. The synthesis of a range of sterically hindered alkyl(tri-tert-butyl)phosphonium salts for stabilizing palladium nanoparticles demonstrates this trend of fine-tuning the structure for specific applications. mdpi.com More recently, the synthesis of deuterated forms of HTPB, such as Hexyltriphenylphosphonium-d5 bromide, indicates its use in more specialized research, likely for mechanistic studies and as a tracer in drug development processes. medchemexpress.com
Contemporary Relevance of HTPB in Emerging Chemical Technologies
This compound continues to be relevant in a number of emerging chemical technologies, reflecting the broader trend of applying well-established chemical entities to new and innovative fields. unicri.orgbohrium.comissuu.comd-nb.infocgu-odisha.ac.in One significant area is in the development of advanced materials. HTPB is employed in the creation of ionic liquids and polymeric materials, contributing to advancements in green chemistry and sustainable materials. chemimpex.com
Furthermore, the unique properties of phosphonium salts are being harnessed in nanotechnology. For instance, they are used as stabilizers for metal nanoparticles, which are crucial catalysts in a variety of chemical reactions. mdpi.com The ability of these stabilized nanoparticles to function effectively in reactions like the Suzuki cross-coupling highlights the importance of compounds like HTPB in this domain. mdpi.com In the realm of biotechnology and medicine, the use of phosphonium salts to facilitate the delivery of nucleic acids and other biomolecules into cells for gene therapy and other molecular biology research is an area of active investigation. chemimpex.com
Chemical Compounds Mentioned:
| Compound Name |
| This compound |
| Hexyltriphenylphosphonium-d5 bromide |
| Palladium |
| Tetraphenylphosphonium (B101447) bromide |
| Tetraphenylphosphonium chloride |
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C24H28BrP |
| Molecular Weight | 427.36 g/mol |
| CAS Number | 4762-26-9 |
| Appearance | White to pale cream to pale yellow powder or lumps |
| Melting Point | 198.0-205.0 °C |
| Water Content | ≤1% |
Structure
2D Structure
Properties
IUPAC Name |
hexyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFZWZPWFYFTC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963891 | |
| Record name | Hexyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4762-26-9 | |
| Record name | Phosphonium, hexyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4762-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4762-26-9 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.001 | |
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Synthesis and Derivatization Methodologies of Hexyltriphenylphosphonium Bromide
Established Synthetic Routes for HTPB
The most common and well-established method for synthesizing hexyltriphenylphosphonium bromide is the quaternization of triphenylphosphine (B44618). This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
The synthesis of HTPB is typically achieved through the direct reaction of triphenylphosphine with 1-bromohexane (B126081) (hexyl bromide). wikipedia.org In this SN2 reaction, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of hexyl bromide that is bonded to the bromine atom. This concerted step involves the formation of a new carbon-phosphorus bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group. google.com The resulting product is the stable phosphonium (B103445) salt, this compound.
The general reaction is as follows: P(C₆H₅)₃ + C₆H₁₃Br → [P(C₆H₅)₃(C₆H₁₃)]⁺Br⁻
This method is widely employed due to the ready availability and high reactivity of the starting materials. google.com The reaction is often carried out by heating the reactants, either neat or in a suitable solvent. google.com
The yield and purity of HTPB are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, reaction time, and reactant stoichiometry is crucial for an efficient synthesis. nsf.gov
The choice of solvent significantly influences the rate and outcome of the quaternization reaction. epa.gov SN2 reactions, like the synthesis of HTPB, are generally favored in polar aprotic solvents. These solvents can solvate the cation but not the anion, leaving the nucleophile (triphenylphosphine) more reactive. Solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are effective for this purpose. google.comepa.gov In many reported procedures, solvents like toluene, benzene, and tetrahydrofuran (B95107) (THF) are also utilized. google.combiomedres.us Studies have shown that reaction rate constants tend to increase with the polarity of the solvent. epa.gov The use of protic solvents, such as alcohols, can lead to hydrogen bonding with the nucleophile, which may decrease the reaction rate. epa.gov
| Solvent | Type | General Effect on SN2 Rate | Reference |
|---|---|---|---|
| Acetonitrile | Polar Aprotic | High; often used for phosphonium salt synthesis. | google.comchemicalbook.com |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High; effective solvent for quaternization. | google.com |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very high; significantly accelerates reaction. | epa.gov |
| Toluene | Nonpolar | Moderate; commonly used, often requiring heat. | google.com |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate; used in microwave-assisted synthesis. | biomedres.us |
Temperature and reaction duration are interdependent parameters that must be carefully controlled. Increasing the reaction temperature generally accelerates the rate of phosphonium salt formation. google.com For many preparations, the reaction mixture is heated to reflux for several hours to ensure complete conversion. chemicalbook.com For instance, the synthesis of (6-carboxyhexyl)triphenylphosphonium bromide, an analog of HTPB, involves refluxing in acetonitrile for 18 hours. chemicalbook.com
However, excessively high temperatures or prolonged reaction times can lead to the decomposition of reactants or products, resulting in lower yields and the formation of impurities. google.com Modern techniques like microwave irradiation have been shown to drastically reduce reaction times from hours to minutes while often improving yields. biomedres.us For example, the synthesis of benzyltriphenylphosphonium (B107652) bromides was optimized under microwave conditions at 60°C for 30 minutes in THF, achieving yields of 87-98%. biomedres.usresearchgate.net
| Method | Typical Temperature | Typical Duration | Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating (Reflux) | Varies with solvent (e.g., ~82°C for Acetonitrile) | 18-24 hours | Simple setup | chemicalbook.com |
| Microwave Irradiation | 60-100°C | 15-30 minutes | Rapid heating, reduced time, often higher yields | biomedres.us |
| Heating (neat) | ~100°C | 1 hour | Solvent-free | prepchem.com |
The stoichiometry of the reactants can affect the reaction's completeness and the purity of the final product. Often, a slight excess of one reactant is not necessary, and a 1:1 molar ratio of triphenylphosphine to hexyl bromide is effective. chemicalbook.comprepchem.com Using the precise stoichiometric amount helps to minimize unreacted starting materials in the final product, simplifying purification.
Purification of the crude HTPB is essential to remove unreacted triphenylphosphine, hexyl bromide, and any side products. The product often precipitates from the reaction mixture upon cooling and can be collected by filtration. chemicalbook.com Further purification is commonly achieved by washing the solid product with a non-polar solvent like diethyl ether or ethyl acetate (B1210297) to remove non-ionic impurities. youtube.com For higher purity, recrystallization from a suitable solvent system (e.g., chloroform-ethyl acetate) or flash chromatography can be employed. chemicalbook.comprepchem.com
Optimization of Reaction Parameters in HTPB Synthesis
Advanced Synthetic Techniques for HTPB and its Analogs
While the direct reaction of triphenylphosphine with an alkyl halide is the standard, more advanced and efficient methods for synthesizing phosphonium salts have been developed. These techniques often offer advantages such as milder reaction conditions, broader substrate scope, or improved atom economy.
One notable advancement is the one-pot synthesis of triphenylphosphonium salts directly from alcohols. organic-chemistry.org This method avoids the need to pre-synthesize the alkyl halide. For example, benzyl (B1604629) and heteroaryl alcohols can be converted into their corresponding phosphonium salts using trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine in 1,4-dioxane. organic-chemistry.org This approach is particularly useful for sensitive substrates.
Microwave-assisted synthesis represents another significant improvement, offering rapid and efficient heating that dramatically shortens reaction times and can lead to higher yields and purer products compared to conventional heating methods. biomedres.us Other modern approaches include photoredox-mediated reactions for the synthesis of aryl phosphonium salts and metal-free syntheses in alternative solvents like phenol. rsc.orgnih.gov These advanced methodologies provide versatile and powerful alternatives for the preparation of HTPB and a wide array of its structural analogs.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. biomedres.usmtsu.edu In the synthesis of phosphonium salts like HTPB, microwave irradiation offers a significant enhancement by enabling rapid and uniform heating of the reaction mixture. biomedres.us
Research on the synthesis of similar phosphonium salts, specifically substituted-benzyltriphenylphosphonium bromides, has demonstrated the effectiveness of microwave irradiation. biomedres.usbiomedres.us In one study, a mixture of triphenylphosphine and a corresponding benzyl bromide in a solvent like tetrahydrofuran (THF) was subjected to microwave irradiation at a controlled temperature. biomedres.usbiomedres.us This method resulted in the formation of the desired phosphonium salts in excellent yields, typically ranging from 87% to 98%, within a remarkably short reaction time of just 30 minutes. biomedres.usbiomedres.us The optimization of reaction conditions revealed that using THF as a solvent at 60°C under microwave irradiation was ideal for achieving these high yields. biomedres.usbiomedres.us
The primary advantage of this approach is the substantial reduction in reaction time from hours or even days, which are common for conventional reflux methods, to mere minutes. biomedres.us This rapid synthesis not only improves laboratory efficiency but also often leads to cleaner reactions with fewer byproducts.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Phosphonium Salts
| Parameter | Microwave-Assisted Method | Conventional Method |
|---|---|---|
| Reaction Time | 30 minutes biomedres.usbiomedres.us | Hours to Days biomedres.us |
| Yield | 87-98% biomedres.usbiomedres.us | Variable, often lower |
| Solvents Used | THF, Xylene, or neat biomedres.us | Toluene, Chloroform, Acetonitrile biomedres.us |
| Temperature | 60°C biomedres.usbiomedres.us | Reflux temperatures |
Green Chemistry Approaches in HTPB Production
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phosphonium salts, aiming to reduce the environmental impact of chemical processes. chemrxiv.org These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of phosphonium salts is the development of solvent-free reaction conditions. rsc.org Mechanochemistry, specifically high-energy ball-milling, has been successfully employed to synthesize phosphonium salts by reacting triphenylphosphine with solid organic bromides at ambient temperature without the need for a solvent. rsc.org This method not only eliminates the environmental and economic costs associated with solvent use, purification, and disposal but can also lead to different product selectivities compared to solution-based reactions. rsc.org
The viability of solvent-free methods has also been demonstrated in the preparation of other phosphonium salts, where the reactions proceed efficiently to yield the desired products in high yields. researchgate.net These solvent-free approaches represent a significant step towards more sustainable chemical manufacturing. rsc.orgresearchgate.net
Environmentally Benign Protocols
Beyond just eliminating solvents, other environmentally friendly protocols for phosphonium salt synthesis are being explored. One such approach involves the use of visible-light-induced photocatalysis. chemrxiv.org This method utilizes air as a green oxidant and is transition-metal-free, which enhances its environmental profile. chemrxiv.org While still an emerging area, this strategy showcases the potential for developing highly sustainable synthetic routes to phosphonium salts.
Purification and Isolation Techniques for HTPB
The purification and isolation of this compound are critical steps to ensure the high purity required for its applications, particularly in Wittig reactions where impurities can adversely affect the outcome. google.comgoogleapis.com Common techniques employed include recrystallization, filtration, and chromatography.
Recrystallization and Filtration Methods
Recrystallization is a widely used technique for purifying solid compounds like HTPB. google.comgoogleapis.com The choice of solvent is crucial for successful recrystallization. For phosphonium salts, which can be hygroscopic and tend to form oils, a careful selection of solvents is necessary. researchgate.net A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly, leading to the formation of crystals.
For quaternary phosphonium halides, a mixture of ethyl acetate and a small amount of acetonitrile can be effective. researchgate.net The crude salt is dissolved in the boiling solvent mixture, and upon slow cooling, crystallization occurs. researchgate.net Sometimes, inducing crystallization can be challenging. In such cases, techniques like vapor diffusion, where a non-solvent is slowly introduced into a solution of the product, or cooling the oily product to very low temperatures (e.g., in a dry ice bath) and allowing it to warm up slowly, can promote crystallization. researchgate.net
After crystallization, the pure solid is isolated by filtration. It is often recommended to wash the filtered crystals with a cold solvent to remove any remaining impurities. google.com Thorough drying under vacuum is also essential to remove residual solvents and moisture. researchgate.net
Chromatographic Purification Strategies
When recrystallization does not yield a product of sufficient purity, chromatographic methods are employed. google.comnottingham.ac.uk High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique to assess the purity of HTPB and can also be used for preparative purification. vwr.comcymitquimica.comchemimpex.com
For larger-scale purification, column chromatography is a common choice. google.com Different types of stationary phases can be used, including silica (B1680970) gel, alumina, or specialized polymer resins. google.comnottingham.ac.uk A patent describes a process for purifying phosphonium salts using a cation exchange resin or an adsorber resin. google.com In this method, a solution of the crude phosphonium salt is passed through a column packed with the resin. The phosphonium cations bind to the resin, while unreacted starting materials and other impurities can be washed away with appropriate solvents. google.com The purified phosphonium salt is then eluted from the column using a different solvent or an electrolyte solution. google.com
Reversed-phase HPLC (RP-HPLC) methods have also been developed for the analysis and purification of aryl phosphonium salts. nottingham.ac.uk These methods typically use a C18 column and a mobile phase consisting of a buffer (like ammonium (B1175870) formate) and an organic modifier such as acetonitrile or methanol. nottingham.ac.uk By optimizing the gradient and solvent composition, excellent separation of the desired phosphonium salt from starting materials and byproducts like triphenylphosphine oxide can be achieved. nottingham.ac.uk
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Triphenylphosphine |
| Tetrahydrofuran |
| Benzyl bromide |
| Toluene |
| Chloroform |
| Acetonitrile |
| Xylene |
| Ethyl acetate |
| n-Hexane |
| Methanol |
| Triphenylphosphine oxide |
| Ammonium formate |
| 1-Bromononane |
| Pyridinium tribromide |
| Hydrogen peroxide |
| Hydrobromic acid |
| Stilbene |
| Ethanol |
| Dichloromethane |
| Sodium chloride |
| n-Heptane |
| Acetic acid |
| Water |
| 2-Bromo-2-phenylacetophenone |
| n-Octyl alcohol |
| 2-Chlorohexane |
| 3-Chloroheptane |
| 4-Methyl-2-chlorohexane |
| Sodium bromide |
| Potassium bromide |
| Lithium bromide |
| Sodium iodide |
| Potassium iodide |
| Lithium iodide |
| N,N-Dimethylformamide |
| N,N-Dimethylacetamide |
| N,N-1,3-Dimethyl-2-imidazolidinone |
| Azulene |
| Pyrene |
| Fluorene |
| Indole |
| Benzofuran |
| Pyrrole |
| Thiophene |
| TlBr |
| MeCN |
| Ph3P |
| TMSBr |
| ZrCl4 |
| CuCN |
| Pyridine |
| Ethylene diamine |
| n-Butylamine |
| tert-Butylamine |
| Triethylamine |
| Sodium ethoxide |
| Sodium hydroxide |
| Potassium hydroxide |
| Sodium carbonate |
| Sodium bicarbonate |
| 1,2-Dibromoethane |
| m-Xylene |
| Benzene |
| 1,2-Dichloroethane |
| Acetone |
| Decabromodiphenyl ether |
| 2,2-bis(4-hydroxyphenyl)propane |
| Aniline |
| Acetanilide |
| Ceric ammonium nitrate |
| Potassium bromide |
| 1,3,5-tris(diphenoxyphosphoryl)benzoate |
| 1,3,5-tris(phenoxyphosphoryl) dibenzoate |
| 1,3,5-tris(phenoxyphosphoryl) tribenzyldicarboxylic acid |
| Alum |
| Bromine |
| Diphenyliodonium trifluoromethanesulfonate |
| Tetraphenylphosphonium (B101447) trifluoromethanesulfonate |
| Triphenyl(pyridin-2-yl)phosphonium triflate |
| (1R,2S,5R)-(-)-Menthol |
| SOCl2 |
Synthesis of HTPB Derivatives and Analogs
The versatility of the this compound structure lends itself to a variety of chemical modifications. These derivatizations are crucial for tailoring the compound for specific applications, such as altering its solubility, reactivity, or biological activity. The primary strategies for creating derivatives and analogs of HTPB involve the modification of the hexyl chain, substitution on the phenyl rings of the phosphonium group, and the incorporation of the entire HTPB moiety into more elaborate chemical structures.
The synthesis of this compound derivatives with modified hexyl chains typically involves the reaction of triphenylphosphine with a functionalized six-carbon alkyl halide. This approach allows for the introduction of a wide array of functional groups along the hexyl chain, thereby imparting new properties to the resulting phosphonium salt.
A general synthetic route involves the quaternization of triphenylphosphine with a 1-bromohexane derivative bearing a substituent at a specific position on the chain. For instance, the introduction of a hydroxyl group, an ether linkage, or an additional alkyl branch can alter the compound's polarity and steric bulk.
| Starting Material | Reagent | Resulting Derivative | Purpose of Modification |
| 6-bromo-1-hexanol | Triphenylphosphine | (6-hydroxyhexyl)triphenylphosphonium bromide | Introduce a hydroxyl group for further functionalization or to increase polarity. |
| 1-bromo-6-methoxyhexane | Triphenylphosphine | (6-methoxyhexyl)triphenylphosphonium bromide | Introduce an ether linkage to modify solubility and hydrogen bonding capacity. |
| 1-bromo-2-ethylhexane | Triphenylphosphine | (2-ethylhexyl)triphenylphosphonium bromide | Introduce steric bulk near the phosphonium head group. |
The reaction conditions for these syntheses generally involve refluxing the reactants in a suitable solvent such as acetonitrile or toluene. The resulting phosphonium salts are typically crystalline solids that can be purified by recrystallization. The presence of the functional group on the hexyl chain opens up possibilities for further chemical transformations, making these derivatives valuable intermediates in multi-step syntheses. For example, a hydroxyl-functionalized derivative can be further esterified or etherified to attach other molecules of interest.
Modifying the electronic properties of the triphenylphosphonium cation is another key strategy for creating HTPB analogs. This is achieved by introducing substituents onto the phenyl rings of the triphenylphosphine starting material before its reaction with hexyl bromide. Electron-donating or electron-withdrawing groups on the aromatic rings can significantly influence the reactivity and stability of the phosphonium salt.
The synthesis of these analogs begins with a substituted triphenylphosphine, which is then quaternized with 1-bromohexane. For example, triphenylphosphines bearing methoxy (B1213986) (electron-donating) or trifluoromethyl (electron-withdrawing) groups are commercially available or can be synthesized.
Research has demonstrated the synthesis of fluorinated triphenylphosphonium analogs to enhance properties like cancer cell selectivity. nih.gov For instance, analogs such as para-trifluoromethyl MMe (pCF3-MMe) and meta-trifluoromethyl MMe (mCF3-MMe) have been synthesized. nih.gov The introduction of electron-withdrawing groups can modulate the cytotoxicity of triphenylphosphonium-based compounds. uiowa.edu
| Substituted Triphenylphosphine | Reagent | Resulting Analog | Effect of Substitution |
| Tris(4-methoxyphenyl)phosphine | 1-bromohexane | Hexyl[tris(4-methoxyphenyl)]phosphonium bromide | Increased electron density on the phosphorus atom. |
| Tris(4-(trifluoromethyl)phenyl)phosphine | 1-bromohexane | Hexyl[tris(4-(trifluoromethyl)phenyl)]phosphonium bromide | Decreased electron density on the phosphorus atom, increased lipophilicity. |
| Tris(4-chlorophenyl)phosphine | 1-bromohexane | Hexyl[tris(4-chlorophenyl)]phosphonium bromide | Inductive electron withdrawal and altered steric profile. |
The electronic effects of these substituents can be significant. Electron-withdrawing groups, for instance, can increase the acidity of the protons on the carbon adjacent to the phosphorus atom, which can be relevant in reactions where the phosphonium salt is used to generate a ylide.
The hexyltriphenylphosphonium moiety can be incorporated into larger and more complex molecules to impart specific properties, such as enhanced mitochondrial targeting. This is often achieved by treating the complex molecule, which has been pre-functionalized with a suitable leaving group, with triphenylphosphine. Alternatively, a functionalized this compound derivative can be coupled to a larger molecule.
One notable application is the conjugation of the triphenylphosphonium cation to biologically active molecules to direct them to mitochondria. nih.gov For example, the synthesis of triphenylphosphonium derivatives of peptides has been reported. mdpi.com In a relevant synthetic approach, a peptide is conjugated with an alkyl-triphenylphosphonium fragment. mdpi.com This involves synthesizing an amino-functionalized alkyl-TPP derivative which is then coupled to the peptide. mdpi.com
Another example is the creation of mitochondria-targeted fluorescent probes. nih.gov For instance, tetraphenylethene, an aggregation-induced emission luminogen, has been conjugated with two triphenylphosphonium groups to create a mitochondria-targeted probe. nih.gov
| Complex Molecule Precursor | Reagent | Resulting Conjugate | Application |
| Peptide with a C-terminal carboxylic acid | (10-amino-decyl)triphenylphosphonium bromide | Peptide-linker-triphenylphosphonium conjugate | Targeted delivery of peptides. mdpi.com |
| 11-bromoundecanoic acid | Triphenylphosphine | (10-carboxydecyl)triphenylphosphonium bromide | Intermediate for conjugation to amines. |
| Bromoacetyl-functionalized fluorophore | Triphenylphosphine | Fluorophore-methyl-triphenylphosphonium conjugate | Targeted imaging agent. |
These synthetic strategies highlight the modularity of this compound and its derivatives, allowing for their integration into a wide range of complex chemical systems for advanced applications.
Catalytic Applications of Hexyltriphenylphosphonium Bromide in Organic Reactions
Phase-Transfer Catalysis (PTC) Mechanisms of HTPB
Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as a water-organic system. scienceinfo.comslideshare.net HTPB, a quaternary phosphonium (B103445) salt, is an effective phase-transfer catalyst that significantly enhances reaction rates and yields in such heterogeneous systems. ias.ac.in
Facilitating Ion Transfer Across Phase Boundaries
The fundamental role of Hexyltriphenylphosphonium bromide in phase-transfer catalysis is to transport a reactant anion from an aqueous phase into an organic phase, where the reaction with an organic substrate occurs. scienceinfo.comslideshare.net The mechanism relies on the dual nature of the HTPB molecule. The positively charged phosphorus atom holds the bromide anion (or exchanges it for another reactant anion from the aqueous phase), while the bulky and lipophilic (oil-loving) phenyl and hexyl groups allow the entire ion pair to be soluble in the organic solvent. scienceinfo.comoperachem.com
The process begins with the phosphonium cation, [P(C₆H₅)₃(C₆H₁₃)]⁺, pairing with an anion (e.g., hydroxide, cyanide) at the interface of the two liquid phases. This newly formed ion pair, soluble in the organic medium, diffuses away from the interface and into the bulk organic phase. operachem.com Here, the anion is weakly solvated and thus highly reactive towards the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the cycle, ensuring that only a catalytic amount of HTPB is required. operachem.com
Enhancement of Reaction Efficiency and Yield in Heterogeneous Systems
By shuttling reactants across the phase boundary, HTPB overcomes the mutual insolubility of the reagents, which is a major barrier to reaction in heterogeneous systems. ias.ac.in This continuous transfer of the reactive anion into the organic phase where the substrate resides leads to a dramatic increase in the reaction rate. ias.ac.inresearchgate.net Consequently, reactions that would otherwise require high temperatures, long reaction times, or the use of expensive anhydrous or polar aprotic solvents can be conducted under much milder conditions. ias.ac.in
The benefits of using HTPB as a phase-transfer catalyst include:
Higher Yields: By enabling intimate contact between reactants, side reactions are often minimized, leading to higher product yields.
Milder Reaction Conditions: Reactions can often be run at lower temperatures, which can prevent the degradation of sensitive products. ias.ac.in
Use of Inexpensive Reagents: It allows for the use of inexpensive inorganic salts (like sodium cyanide or sodium hydroxide) in an aqueous solution rather than their more expensive and moisture-sensitive anhydrous counterparts. ias.ac.inoperachem.com
Greener Chemistry: The reduced need for hazardous organic solvents makes PTC an environmentally benign methodology. rsc.org
Influence of HTPB on Reaction Kinetics
The kinetics of a phase-transfer catalyzed reaction are profoundly influenced by the catalyst's ability to extract the reactant anion into the organic phase. In many heterogeneous reactions, the rate-limiting step is not the chemical reaction itself but the mass transfer of the reactant species between phases. HTPB effectively alters the reaction kinetics by eliminating this mass transfer limitation. researchgate.netrsc.org
The observed reaction rate in a PTC system is dependent on several factors, including the concentration of the catalyst, the concentration of the reactants, the stirring speed (which affects the interfacial area), and the nature of the organic solvent. researchgate.netrsc.org The effectiveness of the catalyst, and therefore the reaction rate, is tied to the lipophilicity of the cation. The hexyl and phenyl groups in HTPB provide significant organophilicity, ensuring a high concentration of the catalyst-anion pair in the organic phase, which directly accelerates the reaction. operachem.com The choice of a proper phase-transfer catalyst like HTPB is crucial for promoting the reaction rate. ias.ac.in
HTPB as a Catalyst in Multi-Component Reactions
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates all or most of the atoms of the reactants. HTPB has demonstrated utility as a catalyst in such reactions, often acting as a bifunctional promoter.
Chemoselective Transformations Promoted by HTPB
In the context of MCRs, HTPB can promote chemoselectivity, favoring the formation of a specific product from a pool of possible outcomes. A notable example is its use as both a solvent and catalyst in the synthesis of functionalized malononitrile (B47326) derivatives. tandfonline.com
The Michael addition is a crucial carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.gov Phosphine-based catalysts have been recognized for their ability to mediate Michael additions under neutral conditions. nih.govresearchgate.net
This compound has been successfully employed as a bifunctional promoter in a Michael addition-initiated, three-component reaction. tandfonline.com In a study, HTPB, used as an ionic liquid, acted as both the reaction medium and catalyst in a one-pot synthesis involving an acetophenone (B1666503) derivative, an aromatic aldehyde, and malononitrile. This process, conducted at room temperature under solvent-free conditions, chemoselectively yielded 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. tandfonline.com The use of HTPB was a key factor in achieving this specific chemoselectivity and promoting an environmentally benign protocol with good yields and short reaction times. tandfonline.com
The table below summarizes the findings from a study where HTPB was used as a catalyst in a three-component Michael addition reaction.
| Entry | Aldehyde (ArCHO) | Acetophenone (Ar'COCH₃) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Acetophenone | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 35 | 94 |
| 3 | 4-Methylbenzaldehyde | Acetophenone | 30 | 90 |
| 4 | 4-Methoxybenzaldehyde | Acetophenone | 40 | 88 |
| 5 | Benzaldehyde | 4-Chloroacetophenone | 35 | 93 |
| 6 | 4-Chlorobenzaldehyde | 4-Chloroacetophenone | 40 | 95 |
Data sourced from a study on Michael-addition-initiated chemoselective three-component reactions. tandfonline.com The reaction involves the specified aldehyde, acetophenone, and malononitrile, using this compound as a catalyst.
Three-Component Condensation Reactions
This compound has proven to be a highly effective and chemoselective catalyst in the realm of three-component condensation reactions. Functioning as an ionic liquid, it facilitates the synthesis of complex molecules in a single pot, often under environmentally benign, solvent-free conditions.
A notable application is the synthesis of (E)-2-(1,3-diarylallylidene)malononitriles from the reaction of aryl aldehydes, acetophenone derivatives, and malononitrile. sciexplore.ir In this process, HTPB acts as a catalyst at ambient temperature without the need for a solvent. This method is distinguished by its simplicity, excellent yields, and short reaction times, highlighting the efficiency of HTPB as a catalyst. The reaction proceeds smoothly for a variety of substrates, demonstrating the broad applicability of this catalytic system.
Table 1: HTPB-Catalyzed Three-Component Synthesis of (E)-2-(1,3-diarylallylidene)malononitriles sciexplore.ir
| Entry | Aryl Aldehyde (Ar) | Acetophenone (Ar') | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | C₆H₅ | C₆H₅ | 15 | 95 |
| 2 | 4-ClC₆H₄ | C₆H₅ | 15 | 96 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 20 | 94 |
| 4 | 4-NO₂C₆H₄ | C₆H₅ | 10 | 98 |
| 5 | C₆H₅ | 4-BrC₆H₄ | 15 | 93 |
| 6 | 4-ClC₆H₄ | 4-BrC₆H₄ | 15 | 94 |
Reaction conditions: Aryl aldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and this compound (10 mol%) stirred at room temperature.
Role of HTPB as a Bifunctional Promoter (Solvent and Catalyst)
The utility of this compound extends to its role as a bifunctional promoter, where it can act as both the reaction medium and the catalyst. This dual function is particularly evident in its application as a task-specific ionic liquid. In the aforementioned three-component synthesis of diarylallylidene malononitriles, the reaction is conducted under solvent-free conditions, with HTPB itself serving as the catalytic medium. sciexplore.ir This approach simplifies the experimental setup and workup procedures, aligning with the principles of green chemistry by eliminating the need for volatile organic solvents. Its ability to dissolve reactants while simultaneously catalyzing the transformation makes it a highly efficient promoter for certain organic reactions. chemimpex.comsciexplore.ir
HTPB in Wittig Reaction Methodologies
This compound is a key reagent in the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry. cymitquimica.commasterorganicchemistry.comlibretexts.org As a phosphonium salt, it serves as the precursor to the corresponding phosphonium ylide, the active nucleophile in the reaction. The synthesis of the ylide is typically achieved by treating HTPB with a strong base, which deprotonates the carbon adjacent to the phosphorus atom. masterorganicchemistry.com The resulting hexyl-substituted ylide can then react with an aldehyde or ketone to form an alkene, a process that is fundamental to the construction of carbon-carbon double bonds. masterorganicchemistry.comlibretexts.org
Formation of Alkenes with Controlled Stereoselectivity
The Wittig reaction is renowned for its ability to form alkenes with a high degree of regioselectivity, but controlling the stereoselectivity (the formation of either the E or Z isomer) is a more complex challenge that depends heavily on the nature of the ylide. wikipedia.orgquora.com Ylides derived from salts like HTPB are classified as "unstabilized" because the alkyl group (hexyl) does not offer significant resonance stabilization to the adjacent negative charge. quora.comyoutube.com
Generally, unstabilized ylides, under salt-free conditions, tend to favor the formation of Z-alkenes. quora.comorganic-chemistry.org This selectivity arises from the kinetic control of the reaction pathway, where the initial cycloaddition to form the oxaphosphetane intermediate proceeds through a sterically favored transition state that leads to the cis (or Z) product. youtube.com However, reaction conditions, including the choice of base and solvent, can influence the stereochemical outcome. wikipedia.org The use of specific bases and reaction temperatures allows chemists to modulate the E/Z ratio of the resulting alkene, making reagents like HTPB valuable tools for targeted synthesis.
Applications in Complex Molecule Synthesis (e.g., Prostaglandins (B1171923), Pheromones)
The precise bond-forming capability of the Wittig reaction makes it indispensable in the total synthesis of complex, biologically active molecules, including prostaglandins and insect pheromones. nih.govnih.govpsu.edu
A specific example is the synthesis of the sex pheromone components of the cocoa pod borer moth (Conopomorpha cramerella). In a reported synthesis, n-hexyltriphenylphosphonium bromide was used to generate the corresponding ylide with potassium bis(trimethylsilyl)amide (KHMDS) as the base. researchgate.net This ylide was then reacted with a specific aldehyde intermediate at low temperatures to construct a key double bond within the pheromone's carbon skeleton, demonstrating the practical application of HTPB in creating molecules for pest management. researchgate.net
While specific citations for HTPB in prostaglandin (B15479496) synthesis are less direct, the Wittig reaction remains a classic and widely employed method for installing the cis-double bond in the α-chain of various prostaglandins like PGF₂α. nih.govznaturforsch.comgoogle.com The general strategy involves the reaction of an aldehyde derived from the core cyclopentane (B165970) ring with a phosphonium ylide, a role for which the hexyl-substituted ylide derived from HTPB is suitable. znaturforsch.comgoogle.com
HTPB in Other Catalytic Processes
Nucleophilic Substitution Reactions
Beyond its role in ylide formation, this compound is an effective phase-transfer catalyst (PTC) for nucleophilic substitution reactions. chemimpex.comvestachem.com In these reactions, which often involve reactants in two immiscible phases (e.g., an aqueous phase containing a nucleophile and an organic phase containing an electrophile), HTPB facilitates the reaction by transporting the nucleophile across the phase boundary. chemimpex.comnih.gov
The lipophilic hexyl and phenyl groups on the phosphonium cation render the salt soluble in the organic phase. chemimpex.com This allows it to pair with the nucleophilic anion (e.g., iodide, cyanide) and carry it from the aqueous phase into the organic phase, where it can react with the substrate. nih.gov This catalytic action accelerates reaction rates, often under milder conditions than would otherwise be possible, and improves yields by enabling contact between otherwise separated reactants. vestachem.comnih.gov Its thermal stability also makes it suitable for reactions that require elevated temperatures. vestachem.comphasetransfercatalysis.com
Applications of Hexyltriphenylphosphonium Bromide in Specialized Fields
Biomedical and Pharmaceutical Research Applications of Hexyltriphenylphosphonium Bromide
This compound has emerged as a compound of significant interest in biomedical and pharmaceutical research due to its unique chemical properties. Its structure, featuring a lipophilic hexyl chain and a cationic triphenylphosphonium (TPP) group, allows it to interact with and traverse biological membranes, making it a valuable tool in various therapeutic and research applications.
Drug Delivery Systems
The compound's amphipathic nature is particularly advantageous in the design of advanced drug delivery systems. It is being investigated for its potential to overcome major challenges in drug formulation and targeting. chemimpex.com
A significant hurdle in pharmaceutical development is the poor aqueous solubility of many new chemical entities, which limits their bioavailability and therapeutic efficacy. nih.govnih.gov More than 40% of newly discovered drugs are poorly soluble in water, which can lead to inadequate and variable absorption when administered orally. nih.gov this compound is investigated as a component in formulations to enhance the solubility and bioavailability of such drugs. chemimpex.com Its surfactant-like properties can help to improve the dissolution of hydrophobic drug molecules in aqueous environments, a critical factor for absorption in the gastrointestinal tract. pharmacy180.comekb.eg
Various strategies are employed to improve the bioavailability of poorly soluble drugs, including micronization, the use of surfactants, and the formation of solid dispersions or inclusion complexes. pharmacy180.com The inclusion of excipients like this compound in drug formulations represents a promising approach to improve the performance of BCS (Biopharmaceutics Classification System) Class II and IV drugs, which are characterized by low solubility. nih.gov
Table 1: Technologies for Enhancing Drug Solubility
| Technology | Description |
| Micronization | Reducing the particle size of the drug to increase surface area and dissolution rate. pharmacy180.com |
| Nanonization | Converting drug powder into nanocrystals (200-600 nm) to create a nanosuspension. pharmacy180.com |
| Use of Surfactants | Promoting wetting and penetration of dissolution fluid into solid drug particles. pharmacy180.com |
| Solid Dispersions | Dispersing the drug in an inert, hydrophilic carrier at the solid state to improve dissolution. nih.gov |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility. pharmacy180.comekb.eg |
This table provides an overview of general techniques used to enhance drug solubility, a field where compounds like this compound are being explored for their utility.
The triphenylphosphonium (TPP) cation is a well-established vector for delivering molecules to mitochondria. nih.govnih.gov Mitochondria possess a significant negative membrane potential, which drives the accumulation of these lipophilic cations within the mitochondrial matrix. acs.org By attaching a TPP moiety to a therapeutic agent, researchers can achieve a targeted delivery of the drug to the mitochondria, sometimes reaching concentrations up to 1000-fold higher than in the cytoplasm. nih.gov
Table 2: Research Findings on TPP-based Mitochondrial Targeting
| Finding | Significance | Reference |
| Selective Accumulation | The negative membrane potential of mitochondria drives the uptake and accumulation of lipophilic TPP cations. | acs.org |
| Enhanced Efficacy | Targeting drugs to mitochondria can increase their local concentration and therapeutic effect, potentially overcoming drug resistance. | nih.gov |
| Broad Applicability | The TPP moiety can be attached to a wide range of "cargo," including antioxidants, chemotherapeutics, and molecular probes. | nih.govnih.gov |
| Structural Impact | Modifications to the TPP structure are being explored to enhance targeting efficiency and minimize off-target effects on mitochondrial function. | acs.org |
This table summarizes key research findings related to the use of triphenylphosphonium (TPP) cations, the core functional group in this compound, for mitochondrial targeting.
Biological Studies
Beyond its role in drug delivery, this compound is a valuable tool in fundamental biological research, particularly in molecular biology and gene therapy. chemimpex.com
The delivery of large, negatively charged molecules like nucleic acids (DNA and RNA) across the hydrophobic cell membrane is a major challenge. nih.govresearchgate.net this compound is utilized in cell biology research to facilitate this process. chemimpex.com Its cationic TPP headgroup can interact with the anionic phosphate (B84403) backbone of nucleic acids, forming a complex that neutralizes the charge. The lipophilic hexyl tail of the compound helps the entire complex to traverse the cell membrane.
This method is part of a broader category of non-viral delivery vectors, which are sought after for their potential safety advantages over viral vectors, such as lower immunogenicity. nih.govmdpi.com The ability to efficiently deliver nucleic acids and other biomolecules into cells is fundamental for a wide range of research applications. chemimpex.comnih.gov
The capacity of this compound to aid in the cellular uptake of nucleic acids makes it a relevant compound in the context of gene therapy research. chemimpex.com Gene therapy aims to treat diseases by introducing, silencing, or editing genetic material within a patient's cells. mdpi.com A critical component of any gene therapy strategy is the delivery vehicle, or vector, which transports the therapeutic nucleic acid to its target site. nih.govgenetherapynet.com
Non-viral vectors, including cationic lipids and polymers, are a major focus of research for creating safer and more efficient gene delivery systems. nih.gov Compounds like this compound contribute to this field by providing a chemical tool to probe and improve the intracellular delivery of genetic material, aiding in the development of novel therapeutic approaches for a variety of diseases. chemimpex.comgenetherapynet.com
Antiproliferative and Anticancer Activity Studies
The exploration of triphenylphosphonium (TPP) derivatives as potential anticancer agents is an active area of research. nih.gov The positive charge and lipophilic nature of the TPP cation facilitate its accumulation within mitochondria, the powerhouse of the cell, which is often dysregulated in cancer cells. ontosight.ai This targeted delivery approach can enhance the efficacy of conjugated therapeutic agents and reduce off-target side effects. ontosight.ai
Research into alkyltriphenylphosphonium salts has shown that their effectiveness in inhibiting cancer cell growth can be influenced by the length of the alkyl chain. nih.gov While specific comprehensive studies focusing solely on the antiproliferative activity of this compound are not extensively detailed in the provided search results, the general principle is that the TPP moiety acts as a vector to deliver compounds to the mitochondria. nih.govontosight.ai For instance, conjugating naturally occurring antioxidant allylbenzenes with TPP cations has been proposed as a strategy to increase their cytotoxic activity against cancer cells. nih.gov The antiproliferative effects of various TPP derivatives are often evaluated using assays such as the MTT assay, which measures cell viability, and the sulforhodamine B (SRB) assay, which estimates cell proliferation. nih.gov
The mechanism of action for many TPP-based anticancer compounds involves the disruption of mitochondrial function. ontosight.ai This can include the generation of reactive oxygen species (ROS), loss of the mitochondrial membrane potential, and ultimately, the induction of apoptosis (programmed cell death) or necrosis in cancer cells. nih.gov Studies on other quaternary ammonium (B1175870) compounds, such as cetrimonium (B1202521) bromide (CTAB), have demonstrated mitochondria-mediated apoptosis through the inhibition of H+-ATP synthase activity and depolarization of the mitochondrial membrane. nih.gov
Table 1: Examples of Triphenylphosphonium Derivatives and their Studied Effects in Cancer Research
| Derivative/Compound Class | Studied Effect/Mechanism | Reference |
| Dihydrobetulinic acid-TPP conjugates | Potentiated antiproliferative effects | nih.gov |
| Isosteviol-TPP conjugates | Potentiated antiproliferative effects | nih.gov |
| Curcumin-TPP conjugates | Accumulation in mitochondria, generation of reactive oxygen species, induction of cell death | nih.gov |
| Resveratrol-TPP conjugates | Inhibition of murine cancer cell growth, accumulation in mitochondria, induction of cell death | nih.gov |
| Allylpolyalkoxybenzene-TPP conjugates | Proposed to increase cytotoxic activity through mitochondrial accumulation | nih.gov |
This table illustrates the general strategy of using the TPP cation for mitochondrial targeting in cancer therapy, providing context for the potential application of this compound in this area.
Pharmaceutical Catalysis
This compound serves as a versatile phase-transfer catalyst (PTC) in organic synthesis, a technique crucial for the production of fine chemicals and pharmaceuticals. chemimpex.com Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The phosphonium (B103445) salt transports a reactant from one phase to another where the reaction can occur, thereby increasing reaction rates and yields under milder conditions. chemimpex.com
A specific application of this compound in pharmaceutical-related synthesis is its use as a synthetic agent for producing phenolic components found in Grains of Paradise (Aframomum melegueta). lookchem.comchemicalbook.com These phenolic compounds are of interest for their potential health benefits and are explored in the development of pharmaceutical products. lookchem.com In this context, this compound likely acts as a reagent in a Wittig-type reaction or a similar process to construct the necessary chemical structures of these phenolic compounds.
The utility of phosphonium salts as phase-transfer catalysts is well-established. For instance, tetraphenylphosphonium (B101447) bromide has been shown to be an effective catalyst in high-temperature PTC displacement reactions for the synthesis of monomers like oxydiphthalic anhydride (B1165640) (ODPA), which is used in engineering thermoplastics. phasetransfercatalysis.com The choice of catalyst and solvent system is critical for achieving high product purity and yield. phasetransfercatalysis.com
Table 2: Applications of this compound in Synthesis
| Application Area | Role of this compound | Specific Example | Reference |
| Pharmaceutical Synthesis | Synthetic agent | Production of phenolic components of Grains of Paradise (Aframomum melegueta) | lookchem.comchemicalbook.com |
| Organic Synthesis | Phase-Transfer Catalyst | Facilitating reactions between organic and inorganic phases | chemimpex.com |
| Wittig Reagents | Reagent for C-C bond formation | Olefination reactions | cymitquimica.com |
Material Science Applications
This compound is a valuable compound in the field of material science, contributing to the development of ionic liquids, polymeric materials, and surfactant formulations. chemimpex.com
Development of Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, and they are considered "green" solvents due to their low vapor pressure and high thermal stability. rsc.org Phosphonium-based ILs, including those derived from this compound, are of particular interest. chemimpex.comrsc.org The properties of an ionic liquid, such as its viscosity and ability to dissolve other substances, can be tuned by altering the structure of the cation and anion. rsc.org
Research has been conducted on the micellar properties of phosphonium-based ionic liquids and their interactions with other molecules, which is relevant for applications in drug delivery and molecular biology. rsc.org The synthesis of phosphonium ionic liquids often involves the quaternization of a phosphine (B1218219), such as triphenylphosphine (B44618) with an alkyl halide like hexyl bromide, followed by an anion exchange if necessary. rsc.org
Polymeric Materials Development
This compound finds application in the development of polymeric materials. chemimpex.com While specific details on its direct role in polymerization are not extensively covered in the provided search results, phosphonium salts can be used in various capacities in polymer chemistry. For example, they can act as catalysts or be incorporated into polymer structures to impart specific properties. The synthesis of poly(phenylenes), for instance, has been achieved through the polymerization of 1-bromo-4-lithiobenzene using hexamethylphosphoramide (B148902) (HMPA), a process that involves organobromine compounds. dtic.mil Furthermore, the synthesis of conjugated polymers like poly(3-hexylthiophene) (P3HT) utilizes catalysts derived from nickel(II) bromide complexes, highlighting the relevance of bromide-containing compounds in polymer synthesis. researchgate.net
Surfactant Formulations
With its amphiphilic structure, comprising a hydrophilic phosphonium head and a hydrophobic hexyl tail, this compound can function as a surfactant. chemimpex.com Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. Alkyltriphenylphosphonium bromides are a class of cationic surfactants. researchgate.net The properties of these surfactants, such as their critical micelle concentration (cmc), can be influenced by the length of the alkyl chain. researchgate.net These surfactants can be used to stabilize nanoparticles and in various formulations.
Electrochemistry
In the field of electrochemistry, this compound plays a role in the fabrication of electrochemical sensors. chemimpex.com These sensors are devices that detect specific analytes in a sample by measuring changes in electrical properties. The inclusion of compounds like this compound can enhance the sensitivity and selectivity of these sensors. chemimpex.com
For example, other cationic surfactants with similar structures, such as cetyltrimethylammonium bromide (CTAB), have been used to modify electrodes for the detection of various substances. mdpi.com CTAB can form a bilayer on the electrode surface, which enhances the electrochemical oxidation of the target analyte, leading to a more sensitive measurement. mdpi.com It is plausible that this compound could be employed in a similar fashion to improve the performance of electrochemical sensors for environmental and clinical analysis. chemimpex.com
Corrosion Inhibition Studies
This compound (HTPB) and its derivatives have emerged as a significant area of study in the field of corrosion prevention, particularly for mild steel in acidic environments. These quaternary phosphonium salts are recognized for their efficacy as corrosion inhibitors, a property attributed to their molecular structure and surface-active properties.
Investigation of HTPB and Derivatives as Corrosion Inhibitors
The effectiveness of HTPB and similar phosphonium compounds as corrosion inhibitors has been substantiated through various electrochemical techniques, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). Research indicates that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
The inhibition efficiency of these compounds is directly correlated with their concentration. For instance, studies on derivatives like Butyltriphenylphosphonium bromide (BuTPPB) have shown a significant decrease in corrosion rates with increasing inhibitor concentration. At a concentration of 10⁻⁷M, BuTPPB exhibited an inhibition efficiency of 94.5%, which increased to approximately 99% at 10⁻²M in a 0.5M H₂SO₄ solution. researchgate.net Similarly, (2-Hydroxyethyl) Triphenyl Phosphonium Bromide (HETPB) has been reported to achieve up to 98% efficiency in the concentration range of 1×10⁻² to 4×10⁻³ M for mild steel in 0.5 M sulfuric acid. researchgate.net
The general consensus from various studies is that the protective action of these inhibitors stems from the formation of a barrier film on the metal surface, which obstructs the aggressive ions in the acidic medium from reaching the surface. researchgate.netresearchgate.netresearchgate.net
Table 1: Inhibition Efficiency of Triphenylphosphonium Bromide Derivatives
| Inhibitor | Concentration (M) | Corrosive Medium | Metal | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Butyltriphenylphosphonium bromide (BuTPPB) | 10⁻⁷ | 0.5M H₂SO₄ | Mild Steel | 94.5 | researchgate.net |
| Butyltriphenylphosphonium bromide (BuTPPB) | 10⁻² | 0.5M H₂SO₄ | Mild Steel | ~99 | researchgate.net |
| (2-Hydroxyethyl) Triphenyl Phosphonium Bromide (HETPB) | 1x10⁻² - 4x10⁻³ | 0.5M H₂SO₄ | Mild Steel | 98 | researchgate.net |
| Cetyltriphenylphosphonium bromide (CTPPB) | - | 0.5 M HCl | C-steel | High | researchgate.netelectrochemsci.org |
Adsorption Characteristics on Metal Surfaces
The mechanism of corrosion inhibition by HTPB and its derivatives is fundamentally linked to their adsorption onto the metal surface. This adsorption process is influenced by the nature of the metal, the corrosive environment, and the molecular structure of the inhibitor. The triphenylphosphonium cation, with its positively charged phosphorus atom and bulky phenyl groups, plays a crucial role in the adsorption process.
Studies have consistently shown that the adsorption of these phosphonium compounds on mild steel surfaces in acidic solutions conforms to the Langmuir adsorption isotherm. researchgate.netresearchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process involves both physisorption and chemisorption. Physisorption occurs due to the electrostatic interaction between the positively charged phosphonium cation and the negatively charged metal surface (in the form of adsorbed anions like Cl⁻ or SO₄²⁻). Chemisorption, on the other hand, involves the sharing of electrons between the d-orbitals of the iron atoms and the lone pairs of electrons on the heteroatoms or the π-electrons of the aromatic rings in the inhibitor molecule. researchgate.net
The spontaneity of the adsorption process is indicated by the negative values of the Gibbs free energy of adsorption (ΔG°ads). For instance, in the study of HETPB, the negative ΔG°ads values confirmed the spontaneous adsorption of the inhibitor on the mild steel surface. researchgate.net
Table 2: Adsorption Parameters for Triphenylphosphonium Bromide Derivatives
| Inhibitor | Adsorption Isotherm | Metal | Corrosive Medium | Key Findings | Reference |
|---|---|---|---|---|---|
| Butyltriphenylphosphonium bromide (BuTPPB) | Langmuir | Mild Steel | 0.5M H₂SO₄ | Adsorption is the primary mechanism of inhibition. | researchgate.net |
| (2-Hydroxyethyl) Triphenyl Phosphonium Bromide (HETPB) | Langmuir | Mild Steel | 0.5M H₂SO₄ | Spontaneous adsorption confirmed by negative ΔG°ads. | researchgate.net |
| Cetyltriphenylphosphonium bromide (CTPPB) | Langmuir | C-steel | 0.5 M HCl | Adsorption forms a protective barrier film. | researchgate.netelectrochemsci.org |
Note: This table summarizes findings for derivatives of this compound based on available research.
Advanced Research and Mechanistic Investigations of Htpb
Computational Chemistry and Modeling Studies
Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like HTPB at an atomic level. These methods complement experimental studies by offering insights that are often difficult or impossible to obtain through experiments alone.
Density Functional Theory (DFT) has become a prominent computational method in quantum chemistry for studying the electronic structure of molecules. q-chem.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. q-chem.comresearchgate.net
DFT calculations are used to determine various molecular properties, including:
Optimized Geometries: Finding the most stable three-dimensional arrangement of atoms in a molecule. grafiati.com
Vibrational Frequencies: Calculating the frequencies of molecular vibrations, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of a molecule. nih.gov
Electronic Properties: Determining properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. nih.gov
Thermochemical Properties: Calculating thermodynamic parameters such as enthalpy and free energy of reaction. grafiati.com
For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to study the molecular structure, vibrational frequencies, and electronic properties of various organic compounds. grafiati.comnih.gov These calculations can help in assigning vibrational modes observed in experimental spectra and in understanding the charge distribution within a molecule through Mulliken charge analysis and molecular electrostatic potential (MEP) maps. researchgate.netnih.gov
| Computational Method | Basis Set | Properties Calculated | Reference |
| DFT (B3LYP) | 6-311G(d,p) | Optimized geometry, vibrational frequencies, HOMO-LUMO energies, MESP | grafiati.com, nih.gov |
| DFT (B3PW91) | 6-311+G(d,p) | Molecular structure, HOMO-LUMO analysis, electronic transitions, dipole moment | researchgate.net |
| TD-DFT | B3LYP/6-311G(d,p) | UV-vis spectra, electronic transitions | grafiati.com |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. chemrevlett.commdpi.com This method is instrumental in drug discovery and in understanding enzyme-ligand interactions. nih.govnih.gov
The process involves:
Preparation of Receptor and Ligand: Generating the 3D structures of both the target protein and the ligand. nih.gov
Grid Generation: Defining the active site or binding pocket on the receptor where the ligand is expected to bind. nih.gov
Docking: Placing the ligand in the defined binding site in various conformations and orientations. chemrevlett.com
Scoring: Evaluating the binding affinity of each pose using a scoring function, which estimates the free energy of binding. mdpi.comnih.gov
Molecular docking simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov These insights are crucial for understanding the mechanism of action of a compound and for designing new molecules with improved binding affinity and selectivity. nih.gov The stability of the predicted protein-ligand complex is often further validated using molecular dynamics (MD) simulations. nih.govnih.govresearchgate.net
| Simulation Type | Key Application | Information Gained | Reference |
| Molecular Docking | Predicting ligand-receptor binding | Binding affinity (docking score), binding pose, key interactions (H-bonds, etc.) | nih.gov, nih.gov, chemrevlett.com |
| Molecular Dynamics | Assessing complex stability | RMSD, RMSF, conformational changes over time | nih.gov, nih.gov, researchgate.net |
Computational models, particularly those based on DFT and molecular docking, are valuable for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure and steric properties of reactants and transition states, it is possible to rationalize and predict the outcome of a reaction. nih.gov
For example, 3D-QSAR (Quantitative Structure-Activity Relationship) studies, combined with molecular docking, can be used to build models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models, often visualized as contour maps, can highlight regions where modifications to the molecular structure would likely lead to increased or decreased activity, thus guiding the design of more potent and selective compounds. nih.gov
The prediction of reactivity can also be informed by the analysis of frontier molecular orbitals (HOMO and LUMO). grafiati.com The energies and spatial distributions of these orbitals provide insights into the nucleophilic and electrophilic character of different parts of a molecule, helping to predict which sites are most likely to be involved in a chemical reaction. nih.gov
Structure-Activity Relationship (SAR) Studies
The catalytic efficacy of phosphonium (B103445) salts like hexyltriphenylphosphonium bromide (HTPB) is intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies are pivotal in deciphering how modifications to the cation and anion components influence catalytic performance. These investigations provide a rational basis for designing more efficient and selective catalysts.
Correlating Molecular Structure with Catalytic Performance
Computational studies have further illuminated these relationships. For example, in phosphirenium ion-catalyzed hydrosilylation, electron-withdrawing substituents on the phenyl rings of the phosphonium cation were found to enhance catalytic efficiency. acs.org This is attributed to a reduced likelihood of forming off-cycle vinyl phosphine (B1218219) species and a lower propensity to regenerate the initial phosphirenium cation, thus favoring the desired catalytic pathway. acs.org Conversely, electron-donating substituents can render the catalysis less efficient. acs.org
Impact of Alkyl Chain Length on Activity
The length of the alkyl chain on the phosphonium cation is a critical determinant of its activity, particularly in applications where the phosphonium salt also functions as a phase-transfer catalyst or in systems where its amphiphilic nature is important. In the context of antimicrobial activity, which can be seen as a form of biological activity, a clear correlation between alkyl chain length and efficacy has been established. For instance, the bactericidal activity of alkyltrimethylphosphonium salts against S. aureus and Escherichia coli increases with increasing alkyl chain length. nih.gov Specifically, an octadecyl (C18) chain proved highly effective. nih.gov
However, this trend is not universal across all phosphonium salt structures. For dialkyldimethylphosphonium salts, an inverse relationship was observed, where bactericidal activity decreased as the alkyl chain length increased. nih.gov In a different study focusing on quaternary heteronium (B1210995) salts (QHSs), including alkyl-triphenylphosphonium salts, an optimal range for the alkyl side chain length was identified as being between C10 and C14 for antibacterial activity against S. aureus. mdpi.com This suggests that a balance of lipophilicity and steric factors is crucial for optimal performance. The glass transition temperatures of tetraalkylphosphonium ionic liquids were also found to decrease slightly with longer cationic alkyl chains. acs.org
Below is a data table summarizing the effect of alkyl chain length on the antimicrobial activity of phosphonium salts.
| Phosphonium Salt Type | Alkyl Chain Length | Effect on Antimicrobial Activity | Reference |
| Alkyltrimethylphosphonium salts | Increasing length (up to C18) | Increased bactericidal activity against S. aureus and E. coli | nih.gov |
| Dialkyldimethylphosphonium salts | Increasing length | Decreased bactericidal activity | nih.gov |
| Alkyl-triphenylphosphonium salts | C10 to C14 | Optimal antibacterial activity against S. aureus | mdpi.com |
Influence of Counterion and Substituents on Phosphonium Cation
The counterion, while often considered a spectator, can significantly influence the catalytic and physical properties of the phosphonium salt. The nature of the counterion can affect the solubility, stability, and even the electronic properties of the phosphonium cation through ion pairing effects. nih.gov For instance, in the context of phosphonium-based ionic liquids, the choice of anion can impact properties like viscosity and thermal stability. researchgate.net Halide anions, such as the bromide in HTPB, can sometimes lead to corrosion, prompting the exploration of non-halide alternatives. researchgate.net Theoretical studies have shown that the interaction energies between the cation and anion in phosphonium-based ionic liquids are slightly larger than in their ammonium (B1175870) analogues. researchgate.net
Substituents on the phenyl rings of the triphenylphosphonium moiety also play a crucial role. As mentioned earlier, electron-withdrawing groups can enhance catalytic activity in certain reactions by modulating the electronic character of the phosphorus center. acs.org Conversely, electron-donating groups can have the opposite effect. acs.org The introduction of methyl groups as substituents on the phosphorus atom has been shown to reduce the rate of photoinduced anion migration in phosphonium fluorophores, thereby improving their emission intensity. nih.gov
The following table provides a general overview of the influence of counterions and substituents on phosphonium cation properties.
| Molecular Feature | Influence on Phosphonium Salt Properties | Reference |
| Counterion | Affects solubility, thermal stability, and ion pairing. Halide anions can be corrosive. | researchgate.netnih.gov |
| Electron-withdrawing substituents on phenyl rings | Can enhance catalytic activity by modifying the electronic character of the phosphorus center. | acs.org |
| Electron-donating substituents on phenyl rings | Can decrease catalytic efficiency in certain reactions. | acs.org |
| Methyl substituents on phosphorus | Can alter photophysical properties, such as reducing the rate of anion migration in fluorophores. | nih.gov |
Spectroscopic Characterization in Mechanistic Studies
Spectroscopic techniques are indispensable tools for elucidating the intricate mechanisms of reactions involving HTPB and related phosphonium salts. They allow for the real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates.
NMR Spectroscopy in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. magritek.comresearchgate.net It provides both structural and quantitative information about the species present in the reaction mixture. magritek.com Benchtop NMR spectrometers, which can be placed directly in a fume hood, have made on-line reaction monitoring more accessible. magritek.comosf.io
For reactions involving phosphonium salts, both ¹H and ³¹P NMR can be particularly informative. ³¹P NMR is highly specific to the phosphorus-containing species, allowing for the direct observation of the catalyst and any phosphorus-containing intermediates. This can be crucial for understanding catalyst activation, deactivation, and turnover. One of the challenges in using NMR for quantitative analysis is ensuring full relaxation of the nuclei, which may require longer relaxation delays. youtube.com The reaction mixture also needs to be homogeneous for high-resolution spectra. youtube.com
Infrared (IR) and UV-Vis Spectroscopy in Mechanistic Elucidation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for mechanistic studies. In-situ FT-IR spectroscopy can track changes in vibrational modes of functional groups throughout a reaction, offering insights into bond-breaking and bond-forming events. nih.gov For example, in studies of ruthenium nitrosyl complexes, FT-IR was used to monitor the N-O stretching frequency upon reduction of the complex, providing evidence for the formation of a key intermediate. nih.gov
UV-Vis spectroscopy is useful for monitoring the formation and consumption of species that absorb in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov This is particularly valuable for tracking the concentration of colored reactants, products, or intermediates. In mechanistic studies of the Heck reaction, for instance, high-resolution near-infrared spectroscopy was used to obtain concentration profiles, which were then compared with kinetic models to elucidate the reaction mechanism, including catalyst activation and deactivation pathways. researchgate.net
Mass Spectrometry in Product Identification
Mass spectrometry (MS) stands as a cornerstone analytical technique in the advanced research and mechanistic investigation of reactions involving this compound. Its high sensitivity and ability to provide detailed structural information are indispensable for unequivocally identifying reaction products, byproducts, and even transient intermediates. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for analyzing phosphonium salts and their derivatives. mdpi.comacs.org
In the context of the Wittig reaction, a primary application for this compound, mass spectrometry is crucial for confirming the identity of the resulting alkene and the ubiquitous triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comlibretexts.org The reaction essentially swaps a carbon-oxygen double bond of an aldehyde or ketone for a carbon-carbon double bond, making precise product identification essential to verify reaction success and stereochemical outcomes. libretexts.org
Mechanistic investigations leverage mass spectrometry to probe the reaction pathway. The Wittig reaction is understood to proceed through intermediates such as a betaine (B1666868) and a four-membered ring structure called an oxaphosphetane. libretexts.org Advanced MS techniques, including tandem mass spectrometry (MS/MS), can be employed to study the fragmentation of ions in the gas phase. nih.gov By analyzing these fragmentation patterns, researchers can gain evidence for the presence of specific intermediates and understand the formation of side products, thereby building a more complete picture of the reaction mechanism. nih.govfiveable.me
For instance, in a reaction where the ylide generated from this compound reacts with an aldehyde (e.g., heptanal), ESI-MS would be used to identify the molecular ion peak corresponding to the newly formed alkene. Concurrently, the mass spectrum would show a prominent signal corresponding to the protonated triphenylphosphine oxide, confirming the conversion of the phosphonium ylide.
The table below illustrates the key ions that would be identified by mass spectrometry in a hypothetical Wittig reaction between the ylide derived from this compound and heptanal.
| Compound/Fragment | Chemical Formula | Ion Type | Calculated m/z | Significance in Analysis |
|---|---|---|---|---|
| Hexyltriphenylphosphonium cation | [C24H28P]+ | Reactant Cation | 355.19 | Confirms the presence of the starting phosphonium salt. |
| 7-Tridecene (E/Z isomers) | [C13H26]+ | Product Molecular Ion (M+) | 182.20 | Identifies the target alkene product of the Wittig reaction. |
| Triphenylphosphine oxide | [C18H15OP+H]+ | Protonated Byproduct | 279.09 | Confirms the conversion of the phosphonium ylide and completion of the reaction cycle. |
| Triphenylphosphine | [C18H15P+H]+ | Protonated Precursor/Side Product | 263.10 | May indicate incomplete ylide formation or side reactions. |
The analysis of fragmentation patterns provides deeper insight. libretexts.orglibretexts.org The fragmentation of the phosphonium cation itself or its reaction products can reveal structural details that confirm connectivity and help distinguish between isomers. acs.orgnih.gov This level of detailed analysis is critical for developing and optimizing synthetic methodologies that rely on this compound.
Environmental and Sustainability Aspects of Htpb Research
Green Chemistry Principles in HTPB Applications
Green chemistry is a framework of principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. nih.govwikipedia.org HTPB's role as a phase-transfer catalyst (PTC) aligns with several of these principles, particularly in reducing solvent use and enabling more sustainable chemical processes. mdpi.com
One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. epa.govresearchgate.net Many industrial chemical reactions require reactants with different solubilities to interact, which often necessitates the use of organic solvents that can be toxic, flammable, and environmentally persistent. HTPB, as a phase-transfer catalyst, facilitates reactions between substances in different phases (e.g., a water-soluble reactant and an organic-soluble reactant). mdpi.comalfachemic.com
The mechanism involves the phosphonium (B103445) cation forming an ion pair with the reactant from the aqueous phase, transporting it into the organic phase where the reaction occurs. This process can significantly reduce or eliminate the need for large quantities of hazardous organic solvents, as reactions can sometimes be run in biphasic systems with water, a benign solvent. mdpi.com By enabling reactions under these conditions, HTPB helps to minimize the generation of solvent-related waste, which can account for a significant portion of the mass in standard chemical operations. researchgate.netthermofisher.com The use of PTCs like HTPB is recognized as a key technology for developing more sustainable processes. mdpi.com
The application of HTPB contributes to the development of more sustainable chemical processes beyond just solvent reduction. As a catalyst, it is used in small amounts and increases reaction rates, leading to lower energy consumption and improved process efficiency. who.int This aligns with the green chemistry principle of catalysis over stoichiometric reagents. wikipedia.org
Phosphonium salts are utilized in a wide array of reactions, including alkylations, oxidations, and polymerizations, often under milder conditions than would otherwise be possible. alfachemic.comwho.int For instance, the chemical recycling of poly(ethylene terephthalate) (PET) can be efficiently carried out via alkaline hydrolysis using phosphonium bromide catalysts. witpress.comresearchgate.net This process breaks down the polymer into its constituent monomers, which can then be reused, contributing to a circular economy. witpress.comresearchgate.net Such catalytic processes are crucial for transforming industrial production towards more environmentally friendly and economically viable models. patsnap.comrsc.org
Recyclability and Reusability of HTPB as a Catalyst
A key aspect of a sustainable catalyst is its ability to be recovered and reused over multiple reaction cycles. Phosphonium salts, as a class of catalysts, are noted for their high thermal stability and potential for recyclability. alfachemic.comrsc.org While homogeneous catalysts like HTPB can be challenging to separate from the reaction mixture, methods are being developed to address this. researchgate.netcornell.edu
One effective strategy is the immobilization of the phosphonium salt onto a solid support, such as silica (B1680970) or polystyrene. researchgate.net This heterogenization of the catalyst allows for simple separation from the product mixture by filtration. Research on immobilized bifunctional phosphonium salt catalysts has demonstrated their successful use in the synthesis of cyclic carbonates from CO2 and epoxides. In one study, an immobilized catalyst was reused for 15 consecutive runs, synthesizing 12 different products with high yields, although some deactivation was observed over time due to the loss of the bromide anion and some phosphonium units. researchgate.net
Another approach involves leveraging the catalyst's properties for precipitation and recovery after the reaction is complete. nih.gov Although specific studies detailing a precipitation-based recycling protocol for HTPB are not prevalent, the principle has been demonstrated for other advanced catalysts.
The table below summarizes findings on the reusability of phosphonium salt catalysts, illustrating the potential for developing recyclable HTPB systems.
| Catalyst System | Support | Application | Reusability | Reference |
| Bifunctional phosphonium salt | Silica | CO2 + Epoxides → Cyclic Carbonates | 15 consecutive runs with high yields | researchgate.net |
| Tributylhexadecylphosphonium bromide | Homogeneous | PET Alkaline Hydrolysis | Effective at low concentrations, implying potential for recycle | witpress.comresearchgate.net |
| Chiral quaternary phosphonium salt | Homogeneous | Asymmetric synthesis | Noted for general recyclability | rsc.org |
Toxicity Assessment in Environmental Contexts
The Fish Acute Toxicity Test is a standardized method used by regulatory agencies like the U.S. Environmental Protection Agency (EPA) to determine the concentration of a chemical that is lethal to 50% of a test population of fish (LC50) over a short exposure period, typically 96 hours. epa.govecfr.gov This test provides critical data for assessing the acute hazard of chemicals to aquatic vertebrates. sigmaaldrich.com
The test protocol involves exposing fish to several concentrations of the test substance in a controlled environment. ecfr.govnih.gov Key parameters such as water quality (dissolved oxygen, pH, temperature, hardness) are rigorously maintained and monitored. ecfr.govnih.gov Mortality is observed and recorded at specific intervals (e.g., 24, 48, 72, and 96 hours) to calculate the LC50 value. ecfr.gov A test is considered valid if control mortality is below a certain threshold (typically 10%). nih.gov
The table below outlines the general parameters of a standard Fish Acute Toxicity Test as per regulatory guidelines.
| Parameter | Description | Typical Conditions | Reference |
| Test Type | Static, semi-static, or flow-through | Flow-through is preferred to maintain constant concentrations. | epa.govecfr.gov |
| Duration | 96 hours | Can be extended if mortality continues to increase significantly. | ecfr.gov |
| Test Organisms | Standardized freshwater and marine species (e.g., Rainbow Trout, Bluegill Sunfish) | Juvenile fish are used. | epa.govsigmaaldrich.com |
| Endpoint | LC50 (Median Lethal Concentration) | The concentration causing 50% mortality of the test population. | ecfr.govnih.gov |
| Control Group | A group of fish is maintained in dilution water without the test substance. | Control mortality should not exceed 10%. | nih.gov |
| Water Quality | Dissolved oxygen, temperature, pH, etc. | Monitored and maintained within specific limits (e.g., DO > 60% saturation). | epa.govnih.gov |
To assess the potential environmental impact of new or untested chemicals more efficiently, researchers develop predictive models such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These in silico models establish a mathematical relationship between the chemical structure of a compound and its biological or toxicological activity. nih.gov
For phosphonium salts, QSAR models have been developed to predict properties like antimicrobial activity and toxicity. nih.gov These models use molecular descriptors (which quantify physicochemical properties of the molecule) to predict the compound's effects. For example, a QSAR model was successfully developed to predict the activity of phosphonium salts against Staphylococcus aureus, and its predictive ability was confirmed experimentally. nih.gov Another study developed a QSAR model using artificial neural networks to predict partitioning and biokinetic parameters for various industrial chemicals, demonstrating the power of these models to describe complex interactions.
By developing and validating QSAR models for the ecotoxicity of phosphonium salts, it would be possible to estimate the potential environmental risk of compounds like HTPB and its analogues without extensive animal testing. nih.gov This approach aligns with the principles of reducing, refining, and replacing animal testing (the 3Rs) and supports sustainable chemical design by allowing for early-stage screening of potentially hazardous compounds. sigmaaldrich.com
Future Directions and Emerging Research Opportunities
Novel Catalytic Transformations with HTPB
The established role of Hexyltriphenylphosphonium bromide as a phase-transfer catalyst (PTC) in facilitating reactions between reactants in different phases is a cornerstone of its utility. chemimpex.com This function is crucial for enhancing reaction rates and efficiency in the synthesis of fine chemicals. chemimpex.com Furthermore, as a phosphonium (B103445) salt, it is a key component in the Wittig reaction for the synthesis of alkenes. cymitquimica.comyoutube.com
Future research is expected to expand upon these foundational applications. The development of novel catalytic transformations using HTPB is a promising frontier. Researchers are investigating the use of organophosphorus compounds in new types of cross-coupling reactions, sometimes enhanced by palladium catalysis. ncl.ac.uk The unique properties of HTPB could be leveraged in more complex, multi-component reactions where its phase-transfer capabilities could allow for milder reaction conditions and improved yields. There is also potential in exploring its role in innovative catalytic systems, such as dual-catalysis or photoredox catalysis, where it could facilitate the interaction of previously incompatible reagents. nih.gov
Exploration of HTPB in Nanotechnology and Advanced Materials
The field of materials science offers fertile ground for the application of HTPB, particularly through its use in developing ionic liquids (ILs) and advanced polymers. chemimpex.com Phosphonium-based ionic liquids (PILs) are a class of materials garnering significant attention due to their favorable properties, including high thermal and chemical stability, when compared to their ammonium-based counterparts. mdpi.commdpi.com
HTPB can serve as a key building block for synthesizing these advanced materials. chemimpex.com Research into phosphonium ILs has demonstrated their promise as electrolytes in electrochemical devices like lithium-ion batteries and solar cells. mdpi.comrsc.orgmdpi.com Their non-volatile and non-flammable nature makes them safer alternatives to traditional organic solvents. mdpi.com Future work will likely focus on synthesizing novel PILs derived from HTPB to create materials with tailored properties, such as enhanced ionic conductivity and specific thermal characteristics, for next-generation energy storage and conversion technologies. rsc.orgresearchgate.net
Integration of HTPB with Artificial Intelligence in Chemical Synthesis
While direct research integrating AI with HTPB is still nascent, the potential is substantial. AI can be applied in several key areas:
Synthesis Optimization: The synthesis of HTPB itself, typically a reaction between triphenylphosphine (B44618) and a hexyl halide, can be optimized by AI algorithms to maximize yield and minimize costs. youtube.com
Reaction Prediction: AI models, trained on vast databases of chemical reactions, can predict novel applications for HTPB as a catalyst or reagent. youtube.com This could involve identifying new substrates for the Wittig reaction or uncovering entirely new phase-transfer-catalyzed transformations where HTPB would be effective.
Design of Novel Reagents: By understanding the structure-activity relationship of HTPB, AI tools could design new phosphonium salts with enhanced catalytic activity, greater stability, or specific solubility properties for targeted applications.
This integration promises to accelerate the pace of discovery, allowing chemists to move from concept to application more efficiently and creatively. youtube.com
Development of HTPB-Based Smart Materials
Smart materials, which respond to changes in their environment, are at the forefront of materials science. Ionic liquids are considered a key component in the development of these materials. iaea.org By carefully selecting the cation and anion, it is possible to create ILs with properties that can be tuned for specific applications.
Given that HTPB can be used to formulate ionic liquids, it is a candidate for creating HTPB-based smart materials. chemimpex.com For instance, phosphonium ILs are being explored as solid-state electrolytes in batteries, where they exhibit significant ionic conductivity. rsc.org This is a form of "smart" behavior, as the material's conductive properties are essential for the device's function. Future research could focus on developing HTPB-derived ILs that change their optical, electrical, or thermal properties in response to external stimuli, opening doors for applications in sensors, self-healing materials, and environmentally friendly technologies. researchgate.net
Further Investigations into Biological and Pharmaceutical Potential
One of the most dynamic areas of research for HTPB is in the biomedical and pharmaceutical fields. Phosphonium salts, as a class, have demonstrated a wide range of biological activities. mdpi.comnih.gov The lipophilic and cationic nature of these compounds allows them to preferentially accumulate in the mitochondria of cancer cells, making them excellent candidates for targeted therapies. ontosight.ainih.gov
Emerging research highlights several promising avenues for HTPB:
Mitochondrial Targeting and Drug Delivery : HTPB is being actively investigated as a vehicle for delivering therapeutic agents directly to mitochondria. ontosight.ai This strategy could enhance the effectiveness of drugs for diseases linked to mitochondrial dysfunction, such as neurodegenerative disorders and certain cancers, while minimizing side effects. ontosight.ai It is also being explored for its ability to improve the solubility and bioavailability of poorly soluble drugs. chemimpex.com
Anticancer Activity : Studies on various alkyl-triphenylphosphonium salts have revealed significant cytotoxic activity against cancer cell lines. nih.gov The potency of these compounds often correlates with the length of the alkyl chain, suggesting that the hexyl group in HTPB could confer potent and selective anticancer properties.
Antimicrobial Properties : Quaternary phosphonium salts have shown broad-spectrum biocidal activity and are being re-evaluated as templates for new antibacterial agents, particularly against drug-resistant strains and biofilms. mdpi.comnih.govnih.gov Research into pyridoxine-based phosphonium salts has demonstrated structure-dependent activity against Gram-positive bacteria. nih.gov This suggests a potential role for HTPB-based compounds in combating bacterial infections.
The table below summarizes the cytotoxic findings for a range of phosphonium salts, illustrating the therapeutic potential that warrants further investigation for HTPB.
| Compound | Cell Line | Activity | Citation |
| Octyl(triphenyl)phosphonium bromide | Acinetobacter baumannii | Active | nih.gov |
| 5,6-bis[triphenylphosphonio(methyl)]-2,2,8-trimethyl-4H- chemimpex.comnih.govdioxino[4,5-c]pyridine dichloride | Staphylococcus aureus | Most effective (MIC 5μg/ml) | nih.gov |
| Various phosphonium salts | HeLa and K562 cells | High cytotoxic activity | nih.gov |
| 3-hydroxypyridine and 4-deoxypyridoxine (B1198617) based phosphonium salts | - | High antitumor activity in vitro | researchgate.net |
Q & A
Q. What are the standard synthetic routes for preparing hexyltriphenylphosphonium bromide, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution. A common method involves reacting triphenylphosphine with 1-bromohexane in a polar aprotic solvent (e.g., acetonitrile) under reflux (72–75°C for 8 days), achieving yields up to 95% after purification . Alternative routes include generating the ylide intermediate using strong bases like potassium hexamethyldisilazide (KHMDS) at low temperatures (−98°C), which selectively forms the Z isomer in Wittig reactions . Solvent choice, reaction time, and temperature are critical for minimizing byproducts and maximizing purity.
Q. How can researchers purify this compound, and what analytical methods confirm its structural integrity?
Purification typically involves recrystallization from ethanol or dichloromethane/hexane mixtures. Analytical validation includes:
- 1H NMR : Key signals include δ 1.2–1.6 ppm (hexyl chain CH₂), δ 7.6–7.8 ppm (triphenyl protons), and coupling constants (e.g., J = 10.4 Hz for Z-olefin intermediates) .
- IR Spectroscopy : Peaks at ~1640 cm⁻¹ (C-Br stretch) and ~3050 cm⁻¹ (aromatic C-H) .
- Melting Point : 204–210°C (decomposition may occur above 210°C) .
- Elemental Analysis : Confirms stoichiometry (C: 62.3%; H: 5.4%; Br: 18.0%) .
Q. What are the primary applications of this compound in organic synthesis?
This phosphonium salt is widely used in Wittig reactions to synthesize alkenes. For example, coupling its ylide (generated with KHMDS) with aldehydes produces Z-olefins with high stereoselectivity (J = 10.4–10.8 Hz for Z-configuration) . It also serves as a phase-transfer catalyst in nucleophilic substitutions and as a precursor for synthesizing ionic liquids .
Advanced Research Questions
Q. How can researchers optimize Z/E selectivity in Wittig reactions using this compound?
Z-selectivity is achieved via:
- Low-temperature ylide formation (−98°C) to stabilize the betaine intermediate .
- Salt-free conditions : Removing Li⁺ or Na⁺ counterions minimizes side reactions and enhances stereochemical control .
- Solvent polarity : Non-polar solvents (e.g., THF) favor Z-isomers, while polar solvents may increase E-selectivity.
Advanced studies should use 2D NMR (COSY, NOESY) to confirm stereochemistry and monitor reaction kinetics via in situ FTIR .
Q. What challenges arise in characterizing this compound intermediates, and how can they be addressed?
Challenges include:
- Hygroscopicity : The compound absorbs moisture, complicating mass measurements. Store under inert gas (N₂/Ar) and use anhydrous solvents .
- Thermal instability : Decomposition above 210°C requires controlled heating during melting point analysis .
- NMR signal overlap : Use high-field NMR (≥400 MHz) and deuterated solvents (e.g., CDCl₃) to resolve aromatic and aliphatic protons .
Q. How does this compound interact with biological systems, and what precautions are necessary for in vitro studies?
While not FDA-approved for therapeutic use, it has been studied for mitochondrial targeting due to its lipophilic cation properties. Key precautions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
